タクロリムス
概要
説明
タクロリムスは、主に臓器移植拒絶反応の予防とさまざまな自己免疫疾患の治療に使用される強力な免疫抑制剤です。 タクロリムスは、1984年に、Streptomyces tsukubaensisを含む日本の土壌サンプルの培養液から最初に発見されました . 化学的には、タクロリムスはマクロライドラクトンであり、T細胞活性化に関与するタンパク質ホスファターゼであるカルシニューリンを阻害する能力で知られています .
2. 製法
合成経路と反応条件: タクロリムスは、通常、Streptomyces tsukubaensisを使用した発酵によって製造されます。 発酵プロセスには、細菌を栄養豊富な培地で培養し、その後、化合物を抽出および精製することが含まれます . 超臨界流体技術を使用して固体分散物を調製するなど、タクロリムスの溶解度とバイオアベイラビリティを高めるためのさまざまな方法が開発されています .
工業生産方法: タクロリムスの工業生産には、収量を最大限に引き出すために発酵条件を最適化することが含まれます。これには、温度、pH、栄養濃度などのパラメーターを調整することが含まれます。 さらに、高性能液体クロマトグラフィー(HPLC)などの高度な技術が、医薬品剤形におけるタクロリムスの精製と検証に使用されます .
作用機序
タクロリムスは、T細胞活性化に関与するタンパク質ホスファターゼであるカルシニューリンを阻害することにより、その効果を発揮します。タクロリムスは、免疫フィリンFKBP-12(FK506結合タンパク質)に結合し、カルシニューリンを阻害する複合体を形成します。 この阻害は、活性化T細胞の核因子(NF-AT)の脱リン酸化を阻止し、それによりインターロイキン-2およびその他のサイトカインの転写を減少させます . この機序は、免疫抑制と抗炎症特性に不可欠です。
類似の化合物:
シクロスポリン: 同様の免疫抑制目的で使用される別のカルシニューリン阻害剤.
ピメクロリムス: アトピー性皮膚炎の治療に使用される局所カルシニューリン阻害剤.
シロリムス: ラパマイシン(mTOR)経路の哺乳類標的を阻害する免疫抑制剤.
タクロリムスの独自性: タクロリムスは、シクロスポリンに比べて高力価であり、全身および局所的に使用できることが特徴です。 カルシニューリンの阻害を含むその作用機序は、臓器移植拒絶反応の予防と自己免疫疾患の治療における重要な薬物となっています .
科学的研究の応用
Tacrolimus has a wide range of scientific research applications:
生化学分析
Biochemical Properties
Tacrolimus is a macrolide calcineurin inhibitor . It binds to an intracellular protein, FKBP-12 . This binding inhibits calcineurin, which is involved in the production of interleukin-2, a molecule that promotes the development and proliferation of T cells . This interaction plays a crucial role in the body’s learned (or adaptive) immune response .
Cellular Effects
Tacrolimus has significant effects on various types of cells and cellular processes. It inhibits cellular activities such as nitric oxide synthetase activation, cell degranulation, and apoptosis, and potentiates the action of glucocorticoids . Tacrolimus also down-regulates the nuclear factor-κB (NF-κB) pathway and induces apoptosis of activated T cells by activating caspase 3 .
Molecular Mechanism
The molecular mechanism of Tacrolimus involves its binding to the immunophilin FKBP-12 . This complex specifically and competitively binds to and inhibits calcineurin, a calcium- and calmodulin-dependent phosphatase . This process inhibits the translocation of a family of transcription factors (NF-AT), leading to reduced transcriptional activation of cytokine genes for interleukin (IL)-2, tumor necrosis factor (TNF)-alpha, IL-3, IL-4, CD40L, granulocyte-macrophage colony-stimulating factor, and interferon-gamma . Ultimately, proliferation of T lymphocytes is reduced .
Temporal Effects in Laboratory Settings
Tacrolimus has been shown to have temporal effects in laboratory settings. For instance, it has been observed that the concentrations of Tacrolimus in skin and muscle were several folds higher than whole blood concentrations after a single topical administration . Systemic levels remained subtherapeutic (< 3 ng/ml) with repeated once daily applications .
Dosage Effects in Animal Models
In animal models, Tacrolimus has shown to have varying effects with different dosages. For instance, Tacrolimus has been shown to prolong survival of hepatic, renal, cardiac, small intestine, pancreatic and skin allografts, and to reverse cardiac and renal allograft rejection . The exact dosage effects can vary depending on the specific animal model and the condition being treated.
Metabolic Pathways
Tacrolimus is metabolised by hepatic CYP3A4 . There is also evidence of gastrointestinal metabolism by CYP3A4 in the intestinal wall . Concomitant use of medicinal products or herbal remedies known to inhibit or induce CYP3A4 may affect the metabolism of Tacrolimus and thereby increase or decrease Tacrolimus blood levels .
Transport and Distribution
After oral intake, Tacrolimus undergoes presystemic metabolism, which mainly involves CYP3A4 and CYP3A5 metabolism in the gut and liver as well as P-glycoprotein transport into the intestinal lumen . In whole blood, Tacrolimus distributes primarily within erythrocytes (approximately 85%), another 14% is distributed in plasma and only a small proportion (< 1%) is in the mononuclear cell fraction that contains lymphocytes .
Subcellular Localization
The subcellular localization of Tacrolimus is primarily within the cytoplasm of cells, where it binds to the immunophilin FKBP-12 . This complex then inhibits calcineurin, a calcium- and calmodulin-dependent phosphatase . This process inhibits the translocation of a family of transcription factors (NF-AT), leading to reduced transcriptional activation of cytokine genes .
準備方法
Synthetic Routes and Reaction Conditions: Tacrolimus is typically produced through fermentation using Streptomyces tsukubaensis. The fermentation process involves culturing the bacterium in a nutrient-rich medium, followed by extraction and purification of the compound . Various methods have been developed to enhance the solubility and bioavailability of tacrolimus, including the use of supercritical fluid technology to prepare solid dispersions .
Industrial Production Methods: Industrial production of tacrolimus involves optimizing fermentation conditions to maximize yield. This includes adjusting parameters such as temperature, pH, and nutrient concentration. Additionally, advanced techniques like high-performance liquid chromatography (HPLC) are used for the purification and validation of tacrolimus in pharmaceutical dosage forms .
化学反応の分析
反応の種類: タクロリムスは、酸化、還元、置換など、いくつかの種類の化学反応を起こします。 これらの反応は、代謝処理と治療効果に不可欠です .
一般的な試薬と条件: タクロリムスを含む反応に使用される一般的な試薬には、酸化剤、還元剤、さまざまな溶媒が含まれます。 これらの反応の条件は、通常、穏やかから中程度であり、化合物の安定性を確保します .
形成される主要な生成物: タクロリムスの反応から形成される主要な生成物には、主に肝臓で処理される代謝物が含まれます。 これらの代謝物は、薬物の免疫抑制活性に不可欠です .
4. 科学研究の用途
タクロリムスは、さまざまな科学研究の用途を持っています:
類似化合物との比較
Cyclosporine: Another calcineurin inhibitor used for similar immunosuppressive purposes.
Pimecrolimus: A topical calcineurin inhibitor used to treat atopic dermatitis.
Sirolimus: An immunosuppressant that inhibits the mammalian target of rapamycin (mTOR) pathway.
Uniqueness of Tacrolimus: Tacrolimus is unique due to its higher potency compared to cyclosporine and its ability to be used both systemically and topically. Its mechanism of action, involving the inhibition of calcineurin, makes it a critical drug in preventing organ transplant rejection and treating autoimmune diseases .
特性
IUPAC Name |
1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H69NO12.H2O/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7;/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJQLQGQZSIBAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H71NO13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109581-93-3 | |
Record name | 15,19-Epoxy-3H-pyrido(2,1-C)-(1,4)oxaazacyclotricosine-1,7,20,21- (4H,23H)-tetrone, 5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a -hexadecahydro-5,19-dihydroxy-3-(2-(4-hydroxy-3-methoxycyclohexyl)-1-methylethenyl)-14,16-dimethoxy-4,10,12,18-tetramethyl-8- (2-propenyl)-, monohydrate,(3S-(3R*,(E(1S*,3S*,4S*)),4S*,5R*,8S*, 9E,12R*,14R*,15S*,16R*,18S*,19S*,26aR*))- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。